7-Keto-DHEA

描述

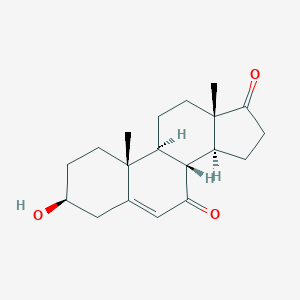

Structure

3D Structure

属性

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-7,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-14,17,20H,3-9H2,1-2H3/t12-,13-,14-,17-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRGOTLNGIBVFL-GINZOMEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024029 |

Source

|

| Record name | 7-Ketodehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-19-8 |

Source

|

| Record name | 7-Oxo-DHEA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxodehydroepiandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ketodehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-KETO-DEHYDROEPIANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2334LJD2E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Synthesis of 7-Keto-DHEA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ketodehydroepiandrosterone (7-Keto-DHEA), a non-hormonal metabolite of dehydroepiandrosterone (B1670201) (DHEA), has garnered significant interest in the scientific community for its potential therapeutic applications, including weight management and immune modulation, without converting to sex hormones. This technical guide provides an in-depth overview of the biological synthesis of this compound from DHEA, focusing on both the endogenous enzymatic pathway in humans and microbial biotransformation routes. It offers a compilation of quantitative data from various studies, detailed experimental methodologies, and visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction

Dehydroepiandrosterone (DHEA) is an abundant circulating steroid hormone in humans, serving as a precursor to androgens and estrogens. Its metabolite, this compound, is of particular interest as it is not converted into sex hormones, thereby avoiding the potential hormonal side effects associated with DHEA supplementation. The biological synthesis of this compound can be achieved through enzymatic processes within the human body and through microbial biotransformation, which presents a promising avenue for its biotechnological production.

Endogenous Synthesis of this compound in Humans

In the human body, this compound is synthesized from DHEA through a two-step enzymatic process. The initial and irreversible step is the hydroxylation of DHEA at the C7 position by the enzyme cytochrome P450 7B1 (CYP7B1), which results in the formation of 7α-hydroxy-DHEA (7α-OH-DHEA)[1]. Subsequently, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) or type 2 (11β-HSD2) catalyzes the oxidation of the 7-hydroxyl group to a ketone, yielding this compound[1][2]. While some literature suggests 11β-HSD1 is involved, other studies indicate that 11β-HSD2 is the primary enzyme responsible for this oxidative step.

Signaling Pathway

The enzymatic conversion of DHEA to this compound is a critical metabolic pathway. The following diagram illustrates the key steps and enzymes involved in this process.

Microbial Biotransformation of DHEA

The biological synthesis of this compound and its hydroxylated precursors using microorganisms offers a scalable and stereo- and regioselective alternative to chemical synthesis. Various filamentous fungi have been identified for their ability to transform DHEA into 7-hydroxylated derivatives and this compound.

Key Microorganisms and Their Products

Several fungal species have demonstrated the ability to hydroxylate DHEA at the 7α or 7β position, with some strains further oxidizing the intermediate to this compound. The table below summarizes the findings from various studies.

| Microorganism | Substrate | Major Product(s) | Molar Yield / Conversion Rate | Reference |

| Mucor hiemalis KCh W2 | DHEA | 7α-OH-DHEA, this compound, androst-5-ene-3β,7α,17α-triol | 25% (7α-OH-DHEA), 2% (this compound) | [3] |

| Fusarium acuminatum KCh S1 | DHEA | 7α-OH-DHEA | 72% | [3] |

| Backusella lamprospora VKM F-944 | DHEA | 7α-OH-DHEA | Up to 89% | [4] |

| Absidia coerulea CICC 41050 | DHEA | 7β-OH-DHEA | 69.61% | [2] |

| Gibberella sp. CICC 2498 | DHEA | 7α-OH-DHEA | - | [2] |

| Colletotrichum lini | DHEA | 7α,15α-diOH-DHEA | 51.2% | [5] |

| Penicillium griseopurpureum | DHEA | androst-4-en-3,17-dione, 7α-hydroxy and 15α-hydroxy derivatives | - | [6] |

Experimental Protocols

This section provides a generalized experimental protocol for the microbial biotransformation of DHEA, compiled from methodologies reported for various fungal species.

-

Microorganism: A selected strain of filamentous fungus (e.g., Mucor hiemalis, Fusarium acuminatum, Absidia coerulea).

-

Growth Medium: A typical medium consists of glucose (30 g/L), peptone (20 g/L), corn steep liquor (10 g/L), K₂HPO₄ (2 g/L), KH₂PO₄ (1.6 g/L), MgSO₄·7H₂O (0.5 g/L), and FeSO₄·7H₂O (0.05 g/L). The pH is adjusted to 6.5 before sterilization. Some protocols use a simpler medium of glucose (3 g) and aminobac (1 g) in 100 mL of water[2][7].

-

The fungal strain is maintained on agar (B569324) slants (e.g., Sabouraud 4% agar) and subcultured before use.

-

A suspension of spores or mycelia is used to inoculate the liquid growth medium in Erlenmeyer flasks.

-

The cultures are incubated for 3 days at 25 °C on a rotary shaker.

-

After the initial incubation period, DHEA, dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetone, is added to the culture medium. The final concentration of DHEA can range from 1 g/L to 15 g/L[2][4].

-

The flasks are then incubated for a further period, typically ranging from 48 hours to 10 days, under the same temperature and agitation conditions[2][7]. The progress of the transformation is monitored by sampling at regular intervals.

-

After the incubation period, the culture broth is separated from the mycelia by filtration.

-

The filtrate is extracted multiple times with an organic solvent such as chloroform (B151607) (CHCl₃) or ethyl acetate.

-

The combined organic extracts are dried over anhydrous magnesium sulfate (B86663) (MgSO₄) and concentrated under vacuum.

-

The resulting crude extract is then subjected to purification, typically using preparative thin-layer chromatography (TLC) or column chromatography to isolate the desired products[3][7].

-

High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to monitor the reaction and quantify the substrate and products. A typical setup involves a C18 column with a mobile phase of acetonitrile (B52724) and water in a gradient or isocratic elution, with detection at around 202 nm[8].

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For sensitive and specific quantification of this compound and its hydroxylated precursors, LC-MS/MS is employed. This technique often involves derivatization to enhance sensitivity[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for the structural elucidation of the biotransformation products to confirm their identity[3].

Experimental Workflow Diagram

The following diagram outlines the general workflow for the microbial biotransformation of DHEA to this compound and its intermediates.

Quantitative Data Summary

The efficiency of DHEA biotransformation varies significantly depending on the microorganism and the experimental conditions. The following tables summarize the quantitative data from key studies.

Table 1: Biotransformation of DHEA by Absidia coerulea CICC 41050 - Optimization of Conditions

| Parameter | Levels Tested | Optimal Level |

| DHEA Concentration | 25 - 400 mg / 50 mL | 1 g/L |

| Medium Volume | 30 - 80 mL | 60 mL |

| Biotransformation Time | 6 - 168 h | 48 h |

| Inoculum Size | 4 - 16% (v/v) | 10% |

| Data compiled from[2]. |

Table 2: Product Yields from Preparative Biotransformation of DHEA (100 mg)

| Microorganism | Incubation Time | Product | Yield (mg) | Molar Yield (%) |

| Mucor hiemalis KCh W2 | 3 days | 7α-OH-DHEA | 25.3 | 25 |

| This compound | 2.2 | 2 | ||

| androst-5-ene-3β,7α,17α-triol | 37.3 | 38 | ||

| Fusarium acuminatum KCh S1 | 7 days | 7α-OH-DHEA | 71.8 | 72 |

| Data compiled from[3]. |

Conclusion

The biological synthesis of this compound from DHEA is a field with significant potential for the pharmaceutical and nutraceutical industries. While the endogenous pathway provides a fundamental understanding of its formation in humans, microbial biotransformation offers a practical and efficient method for its production. This guide has consolidated key information on the enzymatic and microbial routes, provided detailed experimental insights, and presented quantitative data to aid researchers in their efforts to study and optimize the synthesis of this promising molecule. Further research into novel microbial strains and the optimization of fermentation and downstream processes will be crucial for the commercial-scale production of this compound.

References

- 1. A validated LC-MS/MS method for the sensitive quantitation of serum 7alpha hydroxy-, 7beta hydroxy- and 7keto-dehydroepiandrosterone using a novel derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biotransformation of dehydroepiandrosterone (DHEA) by environmental strains of filamentous fungi - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04608A [pubs.rsc.org]

- 4. Selective Microbial Conversion of DHEA into 7α-OH-DHEA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation of DHEA into 7α,15α-diOH-DHEA | Springer Nature Experiments [experiments.springernature.com]

- 6. Biotransformation of dehydroepiandrosterone (DHEA) with Penicillium griseopurpureum Smith and Penicillium glabrum (Wehmer) Westling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cascade biotransformation of dehydroepiandrosterone (DHEA) by Beauveria species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.mu-varna.bg [journals.mu-varna.bg]

7-Keto-DHEA's Role in Mitochondrial Uncoupling Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Keto-dehydroepiandrosterone (7-Keto-DHEA), a non-hormonal metabolite of dehydroepiandrosterone (B1670201) (DHEA), has garnered significant interest for its thermogenic properties and potential as a weight management agent. This technical guide provides an in-depth analysis of the core mechanisms by which this compound is proposed to influence mitochondrial uncoupling proteins (UCPs), leading to increased energy expenditure. While direct evidence of this compound upregulating UCP expression at the protein or mRNA level remains to be definitively established in the scientific literature, a compelling body of indirect and mechanistic evidence points towards its role in promoting mitochondrial proton leak, a hallmark of UCP activity. This guide summarizes the key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the proposed signaling pathways.

Introduction: The Thermogenic Effects of this compound

This compound is a naturally occurring steroid produced from DHEA, but unlike its precursor, it does not convert into sex hormones such as testosterone (B1683101) or estrogen.[1] Its primary biological significance lies in its ability to enhance thermogenesis, the process of heat production in organisms.[2] Studies have shown that this compound is approximately 2.5 times more thermogenic than DHEA.[2][3] This effect is attributed to its ability to increase the metabolic rate, thereby promoting the burning of calories.[2][3] The central hypothesis explored in this guide is that this compound exerts its thermogenic effects, at least in part, by modulating the activity of mitochondrial uncoupling proteins.

Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial uncoupling is a process where the flow of protons across the inner mitochondrial membrane is dissociated from the synthesis of ATP. This "uncoupled" respiration leads to the dissipation of the proton motive force as heat. Uncoupling proteins are a family of mitochondrial inner membrane proteins that facilitate this proton leak.

Evidence for this compound-Induced Mitochondrial Proton Leak

A pivotal study by Bobyleva et al. (1997) demonstrated that 7-oxo-DHEA, a synonym for this compound, induces an increased proton leak or "slip" in isolated rat liver mitochondria.[4] This effect was found to be analogous to the action of thyroid hormones, which are well-known regulators of metabolic rate and thermogenesis.[4] The study showed that liver mitochondria from rats treated with 7-oxo-DHEA exhibited a more rapid decline in membrane potential in the presence of respiratory inhibitors, which is indicative of an increased proton conductance across the inner mitochondrial membrane.[4]

The Putative Role of Uncoupling Proteins (UCPs)

While the Bobyleva et al. study did not directly measure UCP expression, the observed proton leak is the primary function of UCPs. It is therefore strongly hypothesized that this compound's thermogenic effects are mediated through the activation or increased expression of these proteins.[5]

-

UCP1: Primarily found in brown adipose tissue (BAT), UCP1 is the key mediator of non-shivering thermogenesis.

-

UCP2: Expressed in a wide range of tissues, including white adipose tissue and immune cells.

-

UCP3: Predominantly expressed in skeletal muscle.

Furthermore, this compound may counteract the effects of glucocorticoids, which are known to reduce the number of uncoupling proteins.[5] By competitively inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), this compound may indirectly support UCP levels.[5]

Quantitative Data from Preclinical and Clinical Studies

While direct quantification of UCP expression in response to this compound is limited in publicly available literature, several studies have quantified its effects on thermogenic enzyme activity and overall metabolic rate.

Table 1: Effects of this compound on Thermogenic Enzyme Activity in Rats

| Enzyme | Tissue | Change in Activity | Reference |

| sn-glycerol-3-phosphate dehydrogenase (mGPDH) | Liver Mitochondria | Increased | [4] |

| Malic Enzyme (cytosolic) | Liver | Increased | [4] |

| Fatty Acyl-CoA Oxidase | Liver | Increased | [4] |

| Catalase | Liver | Increased | [4] |

Data from Bobyleva et al. (1997) study on rats treated with 7-oxo-DHEA.

Table 2: Effects of this compound on Metabolic Rate and Body Composition in Humans

| Study Parameter | Dosage | Duration | Outcome | P-value | Reference |

| Resting Metabolic Rate (RMR) | 100 mg/day | 7 days | Increased by 1.4% above baseline | <0.05 | [2] |

| RMR | 100 mg/day | 7 days | Increased by an average of 96 calories/day | <0.05 | [2] |

| Body Weight | 200 mg/day | 8 weeks | -2.88 kg (vs. -0.97 kg in placebo) | = 0.01 | [3] |

| Body Fat Percentage | 200 mg/day | 8 weeks | -1.8% (vs. -0.57% in placebo) | Not specified | [6] |

| Body Mass Index (BMI) | 200 mg/day | 8 weeks | -0.71 | = 0.036 | [3] |

Experimental Protocols

This section details the methodologies used in key studies to investigate the effects of this compound on mitochondrial function.

Isolation of Mitochondria

-

Source: Rat liver.

-

Procedure (based on Bobyleva et al., 1997):

-

Perfuse the liver with a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

-

Homogenize the liver tissue in the isolation buffer.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 8,000 x g for 15 minutes) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspension in the isolation buffer and recentrifugation.

-

Resuspend the final mitochondrial pellet in a suitable assay buffer.

-

Measurement of Mitochondrial Membrane Potential and Proton Leak

-

Method: Spectrofluorometric measurement using a potential-sensitive dye like Safranin O.[2][7][8]

-

Principle: Safranin O is a lipophilic cation that accumulates in energized mitochondria in a membrane potential-dependent manner. Its fluorescence is quenched upon accumulation. A decrease in membrane potential (indicative of proton leak) leads to the release of the dye and an increase in fluorescence.[7]

-

Protocol Outline:

-

Incubate isolated mitochondria in a respiration buffer containing a respiratory substrate (e.g., succinate) and Safranin O.

-

Monitor the fluorescence of Safranin O (excitation ~495 nm, emission ~586 nm) over time.

-

Add respiratory chain inhibitors (e.g., rotenone, antimycin A) to block proton pumping and observe the rate of fluorescence increase, which reflects the proton leak rate.

-

Compare the rates between mitochondria from control and this compound-treated animals.

-

Quantification of UCP Gene Expression by RT-qPCR

-

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of specific mRNA transcripts.

-

Protocol Outline:

-

Isolate total RNA from the tissue of interest (e.g., brown adipose tissue, skeletal muscle).

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform qPCR using primers specific for the UCP gene of interest (UCP1, UCP2, or UCP3) and a reference gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative expression of the UCP gene in this compound-treated samples compared to control samples.

-

Quantification of UCP Protein Expression by Western Blotting

-

Principle: Western blotting is used to detect and quantify specific proteins in a sample.

-

Protocol Outline:

-

Extract total protein from the tissue or isolated mitochondria.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Incubate the membrane with a primary antibody specific for the UCP of interest.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify the band intensity relative to a loading control (e.g., β-actin, VDAC).

-

Signaling Pathways and Visualizations

The precise signaling pathways through which this compound influences mitochondrial uncoupling are still under investigation. Based on the available evidence, two main pathways are proposed.

Direct and Indirect Influence on Mitochondrial Function

This pathway illustrates the direct effect of this compound on mitochondrial enzyme activity and the induction of a proton leak, as well as its indirect effect through the modulation of glucocorticoid activity.

Caption: Proposed mechanisms of this compound-induced thermogenesis.

Experimental Workflow for Investigating this compound's Effect on Mitochondrial Uncoupling

This diagram outlines a typical experimental workflow to study the effects of this compound on mitochondrial function and UCP expression.

Caption: Workflow for studying this compound's mitochondrial effects.

Conclusion and Future Directions

The available evidence strongly suggests that this compound promotes thermogenesis through mechanisms involving mitochondrial uncoupling. The induction of a proton leak in isolated mitochondria is a key finding supporting this hypothesis. While a direct link to the upregulation of UCP gene or protein expression is yet to be conclusively demonstrated, the observed physiological effects are consistent with the known functions of UCPs.

Future research should focus on:

-

Directly measuring UCP1, UCP2, and UCP3 mRNA and protein levels in relevant tissues (brown adipose tissue, skeletal muscle, white adipose tissue) following this compound administration in animal models.

-

Utilizing in vitro cell culture models (e.g., primary brown adipocytes, myotubes) to dissect the direct cellular and molecular effects of this compound on UCP expression and mitochondrial respiration.

-

Investigating the upstream signaling pathways that mediate the effects of this compound on mitochondrial function.

A more complete understanding of the role of this compound in mitochondrial uncoupling will be crucial for the development of targeted therapeutic strategies for metabolic disorders.

References

- 1. A dual Ucp1 reporter mouse model for imaging and quantitation of brown and brite fat recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]

- 3. sourcenaturals.com [sourcenaturals.com]

- 4. The effects of the ergosteroid 7-oxo-dehydroepiandrosterone on mitochondrial membrane potential: possible relationship to thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Keto DHEA | Rupa Health [rupahealth.com]

- 7. Safranin uptake assay [bio-protocol.org]

- 8. Use of safranin for the assessment of mitochondrial membrane potential by high-resolution respirometry and fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Keto-DHEA's effect on glucocorticoid metabolism

An In-depth Technical Guide on 7-Keto-DHEA's Effect on Glucocorticoid Metabolism

Executive Summary

7-Ketodehydroepiandrosterone (this compound), a non-hormonal metabolite of dehydroepiandrosterone (B1670201) (DHEA), has garnered significant scientific interest for its potential to modulate local glucocorticoid action. Unlike its parent compound, this compound does not convert into androgenic or estrogenic hormones, making it a compelling candidate for therapeutic applications.[1][2] This document provides a comprehensive technical overview of the primary mechanism through which this compound influences glucocorticoid metabolism: the competitive inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is pivotal in the peripheral conversion of inactive cortisone (B1669442) to the biologically active glucocorticoid, cortisol.[1][3][4] By attenuating local cortisol regeneration, this compound presents potential anti-glucocorticoid effects, which may be beneficial in managing conditions associated with glucocorticoid excess, such as metabolic syndrome and age-related immune decline.[5][6][7] This guide synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the core signaling pathways and experimental workflows.

Introduction to Glucocorticoid Metabolism and 11β-HSD1

Glucocorticoids, primarily cortisol in humans, are steroid hormones essential for regulating a wide array of physiological processes, including metabolism, immune response, and stress. While systemic levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local tissue concentrations are fine-tuned by the enzymatic activity of 11β-hydroxysteroid dehydrogenases (11β-HSDs).

The enzyme 11β-HSD1 is a bidirectional, NADPH-dependent enzyme that predominantly functions as a reductase in vivo, catalyzing the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver and adipose tissue.[4][8] Overexpression of 11β-HSD1 in adipose tissue is strongly associated with central obesity and insulin (B600854) resistance.[3][9] Consequently, inhibition of 11β-HSD1 has emerged as a promising therapeutic target for metabolic disorders.[4]

This compound: A Non-Hormonal DHEA Metabolite

This compound is a naturally occurring metabolite of DHEA, produced via the enzymes cytochrome P450 7B1 and 11β-HSD1.[1] A critical characteristic of this compound is its inability to be metabolized into testosterone (B1683101) or estrogen, thus avoiding the hormonal side effects associated with its parent compound, DHEA.[1][2] Its primary recognized biological activities include thermogenesis, immune modulation, and, most relevant to this guide, interaction with glucocorticoid metabolism.[1][5]

Mechanism of Action: Competitive Inhibition of 11β-HSD1

The principal mechanism by which this compound affects glucocorticoid metabolism is through its action as a competitive inhibitor of the 11β-HSD1 enzyme.[1][3] this compound and related 7-oxygenated neurosteroids can occupy the same substrate-binding site on 11β-HSD1 as cortisone.[10] This competition reduces the conversion of cortisone to cortisol.[7][10]

Simultaneously, 11β-HSD1 can metabolize this compound, converting it into its 7β-hydroxy metabolites, such as 7β-hydroxy-DHEA.[3][10] The direction of this reaction is heavily influenced by the cellular cofactor environment. In the presence of hexose-6-phosphate dehydrogenase (H6PDH), which supplies NADPH, 11β-HSD1 activity is driven towards reduction, favoring the conversion of 7-keto-steroids to their 7β-hydroxy forms and cortisone to cortisol.[10] By acting as an alternative substrate, this compound effectively diverts the enzyme's reductive capacity away from cortisol generation.

References

- 1. 7-Keto DHEA | Rupa Health [rupahealth.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. 7-Keto DHEA The Fat-Burning Metabolite - - Life Extension [lifeextension.com]

- 6. 7-keto DHEA - ZRT Laboratory (Salivary Steroids) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. bodylogicmd.com [bodylogicmd.com]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. Dehydroepiandrosterone exerts antiglucocorticoid action on human preadipocyte proliferation, differentiation, and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hexose-6-phosphate Dehydrogenase Modulates 11β-Hydroxysteroid Dehydrogenase Type 1-Dependent Metabolism of 7-keto- and 7β-hydroxy-neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on 7-Keto-DHEA and Immune Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Keto-dehydroepiandrosterone (7-Keto-DHEA), a non-hormonal metabolite of dehydroepiandrosterone (B1670201) (DHEA), has emerged as a promising immunomodulatory agent. Unlike its parent compound, this compound does not convert to androgenic or estrogenic hormones, mitigating the risk of associated side effects. Preliminary research indicates that this compound can significantly influence the immune system, primarily by enhancing T-helper 1 (Th1) cell responses. This includes augmenting the proliferation of CD4+ T cells and increasing the production of key pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). Such effects have been particularly noted in the context of infectious diseases like HIV and tuberculosis. Furthermore, studies suggest a role for this compound in modulating the balance of T-cell subsets, favoring a pro-inflammatory environment by reducing regulatory T cells. This technical guide synthesizes the current preliminary data on the immunomodulatory effects of this compound, presenting quantitative data, detailed experimental protocols, and proposed signaling pathways to inform further research and development in this area.

Introduction

7-Keto-dehydroepiandrosterone (this compound) is a naturally occurring metabolite of DHEA, synthesized in the body through a two-step enzymatic process involving cytochrome P450 7B1 and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] Its inability to be converted into sex steroids makes it an attractive therapeutic candidate for various conditions, including metabolic support and immune modulation.[2][3] This document provides a comprehensive overview of the preliminary scientific studies investigating the effects of this compound on the immune system.

Quantitative Data on Immune Modulation by this compound

The following tables summarize the key quantitative findings from preliminary studies on the effects of this compound on various immune parameters.

Table 1: Effects of this compound on T-Cell Subsets and Proliferation

| Study Population | Treatment | T-Cell Subset/Parameter | Outcome | Reference |

| HIV-TB Co-infected Patients | This compound (1 x 10-6M) in vitro | Mtb-specific CD4+ T-cell proliferation | Significant increase in proliferative activity | [4] |

| HIV-TB Co-infected Patients | This compound (1 x 10-6M) in vitro | CD4+ T-bet+ (Th1) cells | Increased frequency | [4] |

| HIV-TB Co-infected Patients | This compound (1 x 10-6M) in vitro | Regulatory T cells (Tregs) | Reduction in the proportion of these subsets | [2] |

| Elderly Men and Women | 100 mg this compound twice daily for 4 weeks | Immune suppressor cells | Significant decrease | [5] |

| Elderly Men and Women | 100 mg this compound twice daily for 4 weeks | Immune helper cells | Significant increase | [5] |

Table 2: Effects of this compound on Cytokine Production

| Study Population | Treatment | Cytokine | Outcome | Reference |

| HIV-TB Co-infected Patients | This compound (1 x 10-6M) in vitro | IFN-γ | Significant stimulation of production | [4] |

| HIV-TB Co-infected Patients | This compound (1 x 10-6M) in vitro | TNF-α | Significant stimulation of production | [4] |

| HIV-TB Co-infected Patients | This compound (1 x 10-6M) in vitro | IFN-γ/IL-10 ratio | Significant upregulation | [4] |

| HIV-TB Co-infected Patients | This compound (1 x 10-6M) in vitro | TNF-α/IL-10 ratio | Significant upregulation | [4] |

| Human Lymphocytes | This compound in vitro | Interleukin-2 (IL-2) | Augmented production | [3] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the immunomodulatory effects of this compound.

In Vitro Study of this compound on M. tuberculosis-Specific T-Cell Responses in HIV-TB Co-infected Patients

-

Source: Based on the methodology described by Zárate et al. (2020).[4]

-

Cell Isolation and Culture:

-

Peripheral blood mononuclear cells (PBMCs) were isolated from EDTA-anticoagulated blood samples by density gradient centrifugation on Ficoll-Paque.

-

PBMCs were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 mg/mL streptomycin.

-

Cells were incubated at 37°C in a humidified atmosphere containing 5% CO2.

-

-

Cell Proliferation Assay:

-

PBMCs were plated at a density of 2.5 x 105 cells/well in a U-bottom 96-well plate.

-

Cells were stimulated with pre-titrated Mycobacterium tuberculosis (Mtb) H37Rv gamma-irradiated whole cells (10 µg/mL).

-

This compound was added at concentrations ranging from 1 x 10-9M to 1 x 10-6M.

-

Lymphoproliferation was assessed by measuring the incorporation of [methyl-3H] thymidine.

-

-

Cytokine Production Analysis (ELISA):

-

PBMCs were cultured as described above and stimulated with Mtb in the presence or absence of this compound.

-

Supernatants were collected after a specified incubation period.

-

Concentrations of IFN-γ, TNF-α, IL-10, and IL-17A were quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

-

Flow Cytometry for T-Cell Subset Analysis:

-

PBMCs were plated at 1 x 106 cells/mL in a 48-well plate and incubated with Mtb and this compound (1 x 10-6M) for 72 hours.

-

Cells were harvested and stained with a panel of fluorochrome-conjugated antibodies against surface and intracellular markers (e.g., CD3, CD4, T-bet for Th1 cells, FoxP3 for Tregs).

-

Stained cells were analyzed using a flow cytometer to determine the frequency of different T-cell subpopulations.

-

General Protocol for Augmenting Immune Response in the Elderly

-

Source: Based on the study by Zenk JL, and Kuskowski MA. (2004) as described in secondary sources.[5]

-

Study Design: A placebo-controlled study.

-

Participants: Elderly men and women.

-

Intervention: 100 mg of 3-acetyl-7-oxo-dehydroepiandrosterone (a form of this compound) administered twice daily for four weeks.

-

Immune Parameter Assessment:

-

Blood samples were collected before and after the intervention period.

-

Analysis of immune cell populations, including immune suppressor and helper cells, was performed, likely using flow cytometry.

-

Neutrophil counts were also assessed.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the immunomodulatory effects of this compound are still under investigation. However, preliminary evidence suggests several potential pathways.

Biosynthesis of this compound

This compound is a natural metabolite of DHEA. Its synthesis involves two key enzymatic steps, preventing its conversion to sex hormones.

Proposed Immunomodulatory Signaling Pathway

This compound appears to promote a Th1-biased immune response. This involves the activation of CD4+ T cells, leading to the production of pro-inflammatory cytokines. One proposed mechanism is its potential to counteract the immunosuppressive effects of glucocorticoids.

Experimental Workflow for In Vitro Immunomodulation Studies

The following diagram illustrates a typical workflow for investigating the effects of this compound on immune cells in a laboratory setting.

Discussion and Future Directions

The preliminary data strongly suggest that this compound has a significant immunomodulatory potential, particularly in enhancing Th1-mediated immunity. Its ability to increase the proliferation of CD4+ T cells and the production of IFN-γ and TNF-α, while reducing regulatory T cells, points towards its potential as an adjunctive therapy for infectious diseases where a robust cell-mediated immune response is crucial.

However, the current body of research is still in its early stages. Future studies should focus on:

-

Elucidating the molecular targets and signaling pathways: A deeper understanding of the intracellular mechanisms of this compound is necessary. This includes identifying its direct binding partners and downstream signaling cascades in various immune cells.

-

Conducting larger, well-controlled clinical trials: The promising in vitro and preliminary in vivo findings need to be validated in larger human studies across different populations and disease states.

-

Investigating the effects on other immune cell types: The impact of this compound on macrophages, natural killer cells, dendritic cells, and B cells remains largely unexplored.

-

Optimizing dosing and delivery methods: Further research is needed to determine the optimal therapeutic window and most effective administration routes for immunomodulatory purposes.

Conclusion

This compound is a non-hormonal DHEA metabolite that demonstrates significant promise as an immunomodulatory agent. Its ability to bolster Th1 responses without the hormonal side effects of its parent compound makes it a compelling candidate for further investigation in the context of infectious diseases, immunosenescence, and other conditions characterized by a compromised cell-mediated immunity. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

References

- 1. DHEA Modulates Immune Function: A Review of Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Keto DHEA | Rupa Health [rupahealth.com]

- 3. Understanding DHEA and 7-Keto DHEA - Total Health Magazine [totalhealthmagazine.com]

- 4. Frontiers | The Immunoregulatory Actions of DHEA in Tuberculosis, A Tool for Therapeutic Intervention? [frontiersin.org]

- 5. woodlandswellnessmd.com [woodlandswellnessmd.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

As the global population ages, the incidence of age-related metabolic decline, characterized by a decrease in basal metabolic rate, increased adiposity, and insulin (B600854) resistance, presents a growing public health challenge. Dehydroepiandrosterone (DHEA), an adrenal steroid, and its downstream metabolite 7-Keto-DHEA, have garnered significant scientific interest for their potential to counteract these metabolic alterations. Unlike DHEA, this compound does not convert to sex hormones, making it a potentially safer therapeutic candidate.[1][2][3] This technical guide provides an in-depth analysis of the existing scientific evidence on the impact of this compound on age-related metabolic decline, with a focus on its mechanisms of action, supported by quantitative data from key clinical trials and detailed experimental protocols.

Biosynthesis of this compound

This compound is a naturally occurring metabolite of DHEA.[1] The biotransformation involves a two-step enzymatic process. Initially, DHEA undergoes hydroxylation at the 7α-position by the enzyme cytochrome P450 7B1 (CYP7B1) to form 7α-hydroxy-DHEA. Subsequently, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the conversion of 7α-hydroxy-DHEA to this compound.[1]

Mechanisms of Action

This compound is proposed to exert its metabolic effects through several interconnected pathways, primarily centered on enhancing thermogenesis and modulating glucocorticoid activity.

Induction of Thermogenic Enzymes and Mitochondrial Uncoupling

A primary mechanism attributed to this compound is the induction of thermogenesis, the process of heat production.[1] This is achieved through the upregulation of key thermogenic enzymes, including mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH) and cytosolic malic enzyme.[1] The increased activity of these enzymes leads to a less efficient mitochondrial respiratory chain, causing a "proton leak" where energy is dissipated as heat rather than being used for ATP synthesis.[1] This uncoupling of oxidative phosphorylation contributes to an increased metabolic rate.[1] Furthermore, this compound may directly increase the levels of uncoupling proteins (UCPs), which facilitate this proton leak.[1][4]

Modulation of Cortisol Metabolism

This compound is also believed to counteract the metabolic effects of cortisol. It acts as a competitive inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the conversion of inactive cortisone (B1669442) to active cortisol.[1][5][6] By inhibiting this enzyme, this compound reduces intracellular cortisol levels, which can help mitigate cortisol-induced insulin resistance and abdominal fat accumulation.[1][7]

Influence on Thyroid Hormone

Some studies suggest that this compound supplementation can lead to a modest increase in the active thyroid hormone, triiodothyronine (T3), without significantly affecting thyroid-stimulating hormone (TSH) or thyroxine (T4) levels.[8] An elevation in T3 can contribute to an increased basal metabolic rate.

Quantitative Data from Clinical Trials

Several randomized, double-blind, placebo-controlled clinical trials have investigated the effects of this compound on metabolic parameters in overweight and obese individuals. The results of these key studies are summarized below.

| Study | Participants | Dosage & Duration | Intervention | Key Findings |

| Kalman et al. (2000) [8][9] | 30 healthy, overweight adults (mean BMI 31.9 kg/m ²) | 200 mg/day (100 mg twice daily) of 3-acetyl-7-oxo-DHEA for 8 weeks | Calorie-restricted diet (approx. 1800 kcal/day), supervised exercise (3 times/week), and biweekly dietary counseling | - Body Weight: Significant reduction of 2.88 kg in the 7-Keto group vs. 0.97 kg in the placebo group (P = 0.01).- Body Fat: Significant reduction of 1.8% in the 7-Keto group vs. 0.57% in the placebo group (P = 0.02).- Hormones: Significant increase in T3 levels (within normal range) in the 7-Keto group. |

| Zenk et al. (2002) [1] | 35 overweight adults | 200 mg/day of a formula containing this compound for 8 weeks | Calorie-restricted diet and exercise program | - Body Weight: Significant reduction of 2.15 kg in the treatment group vs. 0.72 kg in the placebo group (P = 0.038).- BMI: Significant decrease of 0.71 kg/m ² in the treatment group (P = 0.036). |

| Zenk et al. (2007) [1][8] | 45 overweight adults | 100 mg/day (50 mg twice daily) of this compound for 7 days | Calorie-restricted diet based on baseline RMR | - Resting Metabolic Rate (RMR): Significant increase of 1.43% in the 7-Keto group vs. a 3.93% decrease in the placebo group (P = 0.001). |

Experimental Protocols of Key Studies

A critical evaluation of the therapeutic potential of this compound requires a thorough understanding of the methodologies employed in pivotal clinical trials.

Kalman et al. (2000): A Randomized, Double-Blind, Placebo-Controlled Study[8][9]

-

Objective: To determine the effects of 3-acetyl-7-oxo-dehydroepiandrosterone (7-oxo-DHEA) on body composition and metabolic parameters in healthy overweight adults.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: 30 healthy, overweight adults (28 women, 2 men) with a mean age of 44.5 years and a mean Body Mass Index (BMI) of 31.9 kg/m ².

-

Intervention:

-

Treatment Group (n=15): 100 mg of 3-acetyl-7-oxo-DHEA twice daily (200 mg/day) for 8 weeks.

-

Placebo Group (n=15): Identical placebo capsules twice daily for 8 weeks.

-

Concomitant Interventions: All participants were placed on a calorie-restricted diet of approximately 1800 kcal/day, participated in a supervised cross-training exercise program three times per week, and received biweekly dietary counseling.

-

-

Outcome Measures:

-

Primary: Body weight and body fat percentage (measured via skinfold calipers).

-

Secondary: Serum levels of T3, T4, TSH, and other hormones.

-

-

Statistical Analysis: Data were analyzed using appropriate statistical tests to compare the changes between the treatment and placebo groups.

Zenk et al. (2007): A Study on Resting Metabolic Rate[1][8]

-

Objective: To assess the effect of this compound alone and in a combination product (HUM5007) on the resting metabolic rate (RMR) of overweight adults on a calorie-restricted diet.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: 45 overweight adults.

-

Intervention:

-

7-Keto Group: 50 mg of this compound twice daily (100 mg/day) for 7 days.

-

HUM5007 Group: A combination product containing 50 mg of this compound twice daily for 7 days.

-

Placebo Group: Identical placebo capsules twice daily for 7 days.

-

Diet: All participants were placed on a calorie-restricted diet based on their individually measured baseline RMR.

-

-

Outcome Measures:

-

Primary: Change in RMR, measured by indirect calorimetry.

-

Secondary: Body weight, body fat, and BMI.

-

-

Statistical Analysis: Comparisons of RMR changes between the three groups were performed using appropriate statistical methods.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a therapeutic agent to counteract age-related metabolic decline. Its primary mechanisms of action, including the induction of thermogenesis and modulation of cortisol metabolism, are well-supported by preclinical and clinical data. Quantitative findings from key clinical trials demonstrate statistically significant, albeit modest, effects on weight loss, body fat reduction, and resting metabolic rate.

However, for drug development professionals, it is crucial to acknowledge the limitations of the current body of research. Many of the existing studies have small sample sizes and are of short duration. Future research should focus on larger, long-term clinical trials to definitively establish the efficacy and safety of this compound for managing age-related metabolic disorders. Furthermore, a more detailed elucidation of the downstream signaling cascades initiated by this compound will be instrumental in identifying more specific molecular targets for therapeutic intervention. The development of novel analogs with enhanced potency and bioavailability also represents a promising avenue for future drug discovery efforts.

References

- 1. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. sustainablefoodtrade.org [sustainablefoodtrade.org]

- 5. Hexose-6-phosphate Dehydrogenase Modulates 11β-Hydroxysteroid Dehydrogenase Type 1-Dependent Metabolism of 7-keto- and 7β-hydroxy-neurosteroids | PLOS One [journals.plos.org]

- 6. Hexose-6-phosphate Dehydrogenase Modulates 11β-Hydroxysteroid Dehydrogenase Type 1-Dependent Metabolism of 7-keto- and 7β-hydroxy-neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nutritionaloutlook.com [nutritionaloutlook.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Initial Characterization of 7-Keto-DHEA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Keto-dehydroepiandrosterone (7-Keto-DHEA, or 7-oxo-DHEA), a naturally occurring metabolite of dehydroepiandrosterone (B1670201) (DHEA), has garnered significant scientific interest for its potential therapeutic applications. Unlike its parent compound, this compound is non-hormonal, as it is not converted into androgens or estrogens. This key characteristic has positioned it as a promising agent for metabolic modulation and immune support without the associated hormonal side effects. This technical guide provides an in-depth overview of the discovery, initial characterization, and early-phase research into this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action.

Discovery and Initial Identification

While DHEA has been known for much longer, its 7-oxygenated metabolites, including this compound, were identified in later research focused on DHEA's metabolic fate. The initial isolation of a related compound, 7α-hydroxy-DHEA, from human urine was reported in 1959. Subsequent research in the 1970s led to the isolation and characterization of this compound itself from urine.[1][2]

The pioneering work on the biological significance of this compound was conducted by Professor Henry A. Lardy and his team at the Institute for Enzyme Research at the University of Wisconsin.[3] Their research in the 1990s was instrumental in elucidating its thermogenic and metabolic effects, leading to several patents covering its use.[3]

Chemical Nomenclature:

-

Common Names: this compound, 7-oxo-DHEA, 7-Ketoprasterone, 7-Oxoprasterone[4][5]

-

IUPAC Name: 3β-Hydroxyandrost-5-ene-7,17-dione[4]

-

CAS Number: 566-19-8[4]

Initial Characterization: Biochemical and Metabolic Properties

Early research on this compound focused on its distinct metabolic effects compared to DHEA. The primary area of investigation was its role in thermogenesis and weight management.

Thermogenic Effects and Mechanism of Action

The foundational research by Lardy and colleagues demonstrated that this compound is a potent inducer of thermogenic enzymes in the liver.[6] This effect is believed to be the primary mechanism behind its metabolic benefits.

The proposed mechanism involves the induction of two key enzymes:

-

Mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH): This enzyme is a key component of the glycerol-3-phosphate shuttle, which plays a role in mitochondrial respiration and energy expenditure.

-

Cytosolic malic enzyme (ME): This enzyme is involved in the production of NADPH, which is essential for various biosynthetic pathways.

The induction of these enzymes leads to an increase in substrate oxidation and a less efficient coupling of respiration to ATP synthesis, resulting in the dissipation of energy as heat (thermogenesis).[7]

Interaction with Cortisol Metabolism

This compound has been shown to be a competitive inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol. By inhibiting this enzyme, this compound can modulate local cortisol levels, which may have implications for metabolic health, as elevated cortisol is associated with insulin (B600854) resistance and obesity.[7]

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from initial clinical and pre-clinical studies on this compound.

Table 1: Effects of this compound on Body Weight and Composition in Overweight Adults

| Parameter | This compound Group (200 mg/day) | Placebo Group | p-value | Reference |

| Change in Body Weight (8 weeks) | -2.88 kg | -0.49 kg | p=0.012 | [8] |

| Change in Body Fat (8 weeks) | -1.8% | -0.57% | p=0.02 | [8] |

Study Design: A randomized, double-blind, placebo-controlled study in 30 overweight adults. All subjects participated in an exercise program and followed a calorie-restricted diet.[8]

Table 2: Effects of this compound on Thermogenic Enzyme Activity in Rats

| Steroid Administered (0.2-0.5% in diet for 6 days) | Induction of Liver Mitochondrial sn-glycerol-3-phosphate dehydrogenase (as % of control) | Induction of Liver Cytosolic Malic Enzyme (as % of control) | Reference |

| DHEA | Increased several-fold | Increased several-fold | [6] |

| 7-oxo-DHEA | More active than DHEA | More active than DHEA | [6] |

Note: The original publication describes the increase as "several-fold" and indicates that 7-oxo derivatives are more active than the parent steroids, but does not provide specific numerical percentages in the abstract.[6]

Table 3: Safety and Pharmacokinetic Parameters of 3-acetyl-7-oxo-DHEA in Healthy Men

| Parameter | Value | Reference |

| Dosage | Up to 200 mg/day for 28 days | [9] |

| Adverse Events | No significant differences compared to placebo | [9] |

| Hormonal Effects (Testosterone, Estradiol) | No significant changes | [9] |

| Metabolite Detected in Plasma | 7-oxo-DHEA-3β-sulfate | [9] |

| Time to Peak Plasma Concentration (Tmax) | 2.2 hours | [9] |

| Half-life (t1/2) | 2.17 hours | [9] |

Study Design: A randomized, double-blind, placebo-controlled, escalating-dose study in 22 healthy men.[9]

Experimental Protocols

The following are detailed methodologies from key initial studies on this compound.

Induction of Thermogenic Enzymes in Rats (Lardy et al., 1995)

-

Animal Model: Male Sprague-Dawley rats.

-

Diet and Dosing: Steroids, including DHEA and its 7-oxygenated derivatives, were mixed into a semi-purified diet at a concentration of 0.2-0.5% (w/w). The rats were fed this diet for 6 days.

-

Tissue Preparation: After the feeding period, the rats were euthanized, and their livers were excised and homogenized.

-

Enzyme Assays:

-

Mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH): The activity was assayed by measuring the rate of oxygen consumption in a suspension of isolated liver mitochondria using a Clark-type oxygen electrode. The assay mixture contained glycerol-3-phosphate as the substrate.

-

Cytosolic malic enzyme (ME): The activity was measured in the liver cytosol fraction by spectrophotometrically monitoring the rate of NADP+ reduction at 340 nm in the presence of L-malate.

-

-

Data Analysis: Enzyme activities in the steroid-fed groups were compared to those in a control group fed the same diet without any added steroids.[6]

Double-Blind Study in Overweight Adults (Kalman et al., 1999)

-

Study Design: A prospective, randomized, double-blind, placebo-controlled eight-week study.

-

Participants: Thirty overweight adults (BMI 31.9 ± 6.2).

-

Intervention:

-

This compound Group (n=15): Received 100 mg of 3-acetyl-7-oxo-dehydroepiandrosterone twice daily.

-

Placebo Group (n=15): Received a matching placebo.

-

-

Exercise Protocol: All subjects exercised three times per week for 60 minutes per session, consisting of cross-training (aerobic and anaerobic) supervised by an exercise physiologist.

-

Dietary Protocol: All participants were placed on a calorie-restricted diet.

-

Outcome Measures:

-

Body Composition: Assessed using 7-site skinfold caliper measurements at baseline, week four, and week eight.

-

Serum Analysis: Blood samples were collected for multiple assay chemistry testing at baseline, week four, and week eight.

-

-

Statistical Analysis: Mean changes over time within and between groups were analyzed using appropriate statistical tests (e.g., Wilcoxon test, Signed Rank test).[8]

Clinical Safety and Pharmacokinetics Study (Davidson et al., 2000)

-

Study Design: A randomized, double-blind, placebo-controlled, escalating-dose study.

-

Participants: Twenty-two healthy male volunteers.

-

Dosing Regimen:

-

50 mg/day of 3-acetyl-7-oxo-DHEA for 7 days, followed by a 7-day washout.

-

100 mg/day for 7 days, followed by a 7-day washout.

-

200 mg/day for 28 days.

-

-

Safety Monitoring:

-

Clinical Laboratory Tests: Blood chemistry and urinalysis were performed at each dose level.

-

Hormone Levels: Serum concentrations of total testosterone, free testosterone, dihydrotestosterone, estradiol, cortisol, thyroxine, and insulin were measured.

-

Vital Signs: Monitored throughout the study.

-

-

Pharmacokinetic Analysis:

-

Blood Sampling: Plasma samples were collected at various time points (0.25, 0.5, 1, 2, 4, 6, and 12 hours) after the final 100 mg dose.

-

Analyte Measurement: Plasma concentrations of 7-oxo-DHEA-3β-sulfate were determined using a validated analytical method.

-

-

Data Analysis: Pharmacokinetic parameters (Tmax, t1/2, clearance, volume of distribution) were calculated from the plasma concentration-time data.[9]

Visualizations of Signaling Pathways and Workflows

Metabolic Pathway of DHEA to this compound

Caption: Enzymatic conversion of DHEA to this compound.

Proposed Mechanism of this compound-Induced Thermogenesis

Caption: Induction of thermogenic enzymes by this compound.

Experimental Workflow for a Double-Blind, Placebo-Controlled Study

References

- 1. Androsta-3,5-diene-7,17-dione: isolation from urine and formation from 7-keto-dehydro-epiandrosterone sulphate under various conditions of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. (PDF) Ergosteroids: Induction of Thermogenic Enzymes in [research.amanote.com]

- 4. Synthesis of 3α-deuterated 7α-hydroxy-DHEA and 7-oxo-DHEA and application in LC-MS/MS plasma analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pieta-research.org [pieta-research.org]

- 6. crowndiamond.net [crowndiamond.net]

- 7. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asep.org [asep.org]

- 9. Safety and pharmacokinetic study with escalating doses of 3-acetyl-7-oxo-dehydroepiandrosterone in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of 7-Keto-DHEA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Keto-dehydroepiandrosterone (7-Keto-DHEA), a non-hormonal metabolite of dehydroepiandrosterone (B1670201) (DHEA), has garnered significant interest in the scientific community for its diverse biological activities. Unlike its precursor, this compound does not convert into androgenic or estrogenic hormones, making it a potentially safer alternative for therapeutic applications.[1][2] In vitro studies have been instrumental in elucidating the mechanisms underlying its thermogenic, metabolic, immunomodulatory, and neuroprotective effects. This technical guide provides an in-depth overview of the in vitro bioactivity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Thermogenic and Metabolic Effects

This compound is widely recognized for its thermogenic properties, which contribute to its potential role in weight management. In vitro studies have demonstrated its ability to enhance metabolic rate through the induction of key thermogenic enzymes and the modulation of mitochondrial activity.

One of the primary mechanisms behind this compound's thermogenic effect is the upregulation of enzymes involved in fatty acid oxidation and energy expenditure.[3][4] Specifically, it has been shown to increase the activity of mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH) and cytosolic malic enzyme.[4][5] These enzymes play a crucial role in shuttling substrates for mitochondrial respiration and can contribute to an increase in metabolic rate.[4] Furthermore, this compound may also directly increase the levels of uncoupling proteins (UCPs), which dissipate the proton gradient across the mitochondrial inner membrane, leading to heat production instead of ATP synthesis.[4]

In the context of adipocyte biology, in vitro studies using the 3T3-L1 preadipocyte cell line have shown that 7-oxo-DHEA, a closely related compound, can influence differentiation and lipid metabolism. Treatment of these cells with 7-oxo-DHEA has been observed to increase the activity of stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism.

Quantitative Data: Metabolic Effects of 7-Oxo-DHEA on 3T3-L1 Adipocytes

| Parameter | Treatment | Concentration | Result | Reference |

| Stearoyl-CoA Desaturase (SCD) Activity | 7-Oxo-DHEA | Not Specified | Increased | |

| Palmitoleic Acid (16:1) Content | 7-Oxo-DHEA | Not Specified | Significantly Increased | |

| Palmitic Acid (16:0) Content | 7-Oxo-DHEA | Not Specified | Significantly Increased |

Experimental Protocol: Adipocyte Differentiation Assay (3T3-L1)

The following is a general protocol for assessing the effect of this compound on the differentiation of 3T3-L1 preadipocytes.

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS. This compound is added at various concentrations at this stage.

-

Maintenance: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, with or without this compound. The medium is changed every two days.

-

Assessment of Differentiation: After 8-10 days, the extent of differentiation is assessed by:

-

Oil Red O Staining: Cells are fixed with 10% formalin and stained with Oil Red O solution to visualize lipid droplets. The stain is then eluted with isopropanol (B130326) and quantified by measuring absorbance at a specific wavelength.

-

Triglyceride Assay: Intracellular triglycerides are extracted and quantified using a commercial triglyceride assay kit.

-

Gene and Protein Expression Analysis: The expression of adipogenic marker genes and proteins (e.g., PPARγ, C/EBPα, FABP4) is analyzed by RT-qPCR and Western blotting, respectively.

-

Diagram: Adipocyte Differentiation Workflow

Caption: Workflow for in vitro adipocyte differentiation assay.

Immunomodulatory Effects

This compound has demonstrated significant immunomodulatory properties in vitro, particularly in its ability to influence cytokine production. These effects suggest its potential in conditions where the immune response is dysregulated.

A key study investigating the in vitro effects of 7-oxo-DHEA on peripheral blood mononuclear cells (PBMCs) from HIV and tuberculosis (TB) co-infected patients revealed a significant impact on the production of pro-inflammatory cytokines. Treatment with 7-oxo-DHEA was found to stimulate the secretion of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

Quantitative Data: Immunomodulatory Effects of 7-Oxo-DHEA on PBMCs

| Cytokine | Cell Type | Treatment | Concentration | Result | Reference |

| IFN-γ | Human PBMCs | Mtb stimulation + 7-Oxo-DHEA | 1 x 10-6 M | Significant increase in production | |

| TNF-α | Human PBMCs | Mtb stimulation + 7-Oxo-DHEA | 1 x 10-6 M | Significant increase in production |

Experimental Protocol: In Vitro Cytokine Release Assay

The following is a generalized protocol for assessing the effect of this compound on cytokine release from human PBMCs.

-

Isolation of PBMCs: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: The isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

Stimulation and Treatment: Cells are stimulated with a mitogen (e.g., lipopolysaccharide [LPS] or phytohemagglutinin [PHA]) or a specific antigen (e.g., heat-killed bacteria) in the presence or absence of various concentrations of this compound.

-

Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow for cytokine production.

-

Sample Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or individual enzyme-linked immunosorbent assays (ELISAs).

Diagram: Cytokine Release Assay Workflow

Caption: Workflow for in vitro cytokine release assay.

Neuroprotective Effects

The neuroprotective potential of DHEA and its metabolites has been a subject of interest. In vitro studies have explored the ability of these compounds to protect neuronal cells from various insults, including oxidative stress and excitotoxicity. While much of the research has focused on DHEA, some studies have provided insights into the effects of its metabolites.

For instance, studies on the human neuroblastoma cell line SH-SY5Y have shown that DHEA can protect against cell death induced by various toxins. However, a study investigating the inhibition of mitochondrial respiratory chain complex I found that while DHEA had an inhibitory effect with an IC50 of 12.7 ± 0.3µM, its metabolites, including this compound, were ineffective at concentrations up to 360µM. This suggests that the neuroprotective mechanisms of this compound, if any, may differ from those of its precursor.

Quantitative Data: Effect on Mitochondrial Respiration

| Compound | Target | IC50 | Cell Type | Reference |

| DHEA | Mitochondrial Complex I | 12.7 ± 0.3 µM | Permeabilized cerebellar granule cells | |

| This compound | Mitochondrial Complex I | > 360 µM | Permeabilized cerebellar granule cells |

Experimental Protocol: Neuronal Cell Viability Assay

A general protocol to assess the neuroprotective effects of this compound against oxidative stress in a neuronal cell line like SH-SY5Y is as follows:

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium, such as a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with FBS and antibiotics.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 24 hours).

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to an agent like hydrogen peroxide (H₂O₂) or glutamate (B1630785) for a defined period.

-

Assessment of Cell Viability: Cell viability is measured using various assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

-

LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

-

Live/Dead Staining: Fluorescent dyes like calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) are used to visualize and quantify live and dead cells.

-

Diagram: Neuroprotection Assay Workflow

Caption: Workflow for in vitro neuroprotection assay.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. While the complete picture is still emerging, in vitro studies have implicated pathways such as NF-κB and PPARα in its mechanism of action.

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. While direct in vitro studies detailing the specific effects of this compound on NF-κB signaling are limited, its ability to modulate the production of NF-κB-regulated cytokines like TNF-α suggests an interaction with this pathway. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of NF-κB.

PPARα Signaling: Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that plays a key role in the regulation of lipid metabolism and fatty acid oxidation. The thermogenic and metabolic effects of this compound, such as the induction of fatty acyl CoA oxidase, suggest a potential role for PPARα in its mechanism of action.[4]

Diagram: Postulated Signaling Pathways of this compound

Caption: Postulated signaling pathways influenced by this compound.

Conclusion

In vitro studies have provided valuable insights into the multifaceted bioactivity of this compound. Its ability to enhance thermogenesis, modulate immune responses, and potentially exert neuroprotective effects underscores its therapeutic promise. However, it is important to note that much of the available in vitro data is qualitative, and there is a need for more comprehensive quantitative studies, including dose-response analyses and the determination of IC50 and EC50 values for its various biological activities. Furthermore, the detailed molecular mechanisms and signaling pathways through which this compound exerts its effects require further elucidation. The experimental protocols and data presented in this guide serve as a foundation for researchers and drug development professionals to design and interpret future in vitro studies on this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. gigasnutrition.com [gigasnutrition.com]

- 3. if-pan.krakow.pl [if-pan.krakow.pl]

- 4. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of the ergosteroid 7-oxo-dehydroepiandrosterone on mitochondrial membrane potential: possible relationship to thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Keto-DHEA's Modulation of Thermogenic Enzyme Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Keto-dehydroepiandrosterone (7-Keto-DHEA), a non-hormonal metabolite of dehydroepiandrosterone (B1670201) (DHEA), has garnered significant interest for its potential role in upregulating thermogenesis. This document provides a comprehensive technical overview of the influence of this compound on the gene expression of key thermogenic enzymes. It details the molecular mechanisms, presents available quantitative data, outlines relevant experimental protocols, and visualizes the signaling pathways involved. This guide is intended to serve as a resource for researchers and professionals in drug development investigating the therapeutic potential of this compound and related compounds in metabolic regulation.

Introduction

Thermogenesis, the process of heat production in organisms, is a critical component of metabolic regulation. An increase in thermogenesis can lead to a higher metabolic rate, potentially contributing to weight management. This compound has been identified as a compound that can enhance thermogenesis, and its mechanism of action is linked to the increased expression and activity of several key thermogenic enzymes.[1][2] Unlike its parent compound DHEA, this compound is not converted into androgenic or estrogenic hormones, making it a more attractive candidate for therapeutic applications.[1] This guide delves into the molecular underpinnings of this compound's effects on the gene expression of these crucial enzymes.

Key Thermogenic Enzymes and Gene Expression Data

This compound has been shown to induce the activity of several hepatic thermogenic enzymes. While direct quantitative data on gene expression (mRNA levels) is limited in publicly available literature, the significant increases in enzyme activity strongly suggest an upregulation at the gene expression level. The primary enzymes affected are:

-

Mitochondrial sn-Glycerol-3-Phosphate Dehydrogenase (mGPDH or GPD2): This enzyme is a key component of the glycerol (B35011) phosphate (B84403) shuttle, which facilitates the transfer of reducing equivalents from the cytosol to the mitochondrial electron transport chain, bypassing complex I and leading to a less efficient ATP production and greater heat generation.

-

Cytosolic Malic Enzyme (ME1): This enzyme is involved in the production of NADPH, which is essential for various metabolic processes, including fatty acid synthesis. Its role in thermogenesis is linked to its participation in substrate cycles.

-

Fatty Acyl-CoA Oxidase (ACOX1): This is the first and rate-limiting enzyme of the peroxisomal beta-oxidation pathway, which is involved in the breakdown of very long-chain fatty acids and contributes to cellular energy expenditure.

-

Uncoupling Proteins (UCPs): These proteins are located in the inner mitochondrial membrane and can dissipate the proton gradient, uncoupling oxidative phosphorylation from ATP synthesis and releasing energy as heat.[1]

The following table summarizes the available quantitative data on the induction of enzyme activity by this compound, which serves as a proxy for the expected changes in gene expression.

| Enzyme | Gene | Fold Increase in Activity (Relative to Control) |

| Mitochondrial sn-Glycerol-3-Phosphate Dehydrogenase | GPD2 | 1.38-fold |

| Cytosolic Malic Enzyme | ME1 | 8.60-fold |

| Fatty Acyl-CoA Oxidase | ACOX1 | 1.28-fold |

Data derived from studies on enzyme activity induction.

Signaling Pathways

The thermogenic effects of this compound appear to be mediated through two primary signaling pathways: a thyroid hormone-like mechanism and the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Thyroid Hormone-Like Pathway

This compound's action mirrors that of thyroid hormones in inducing thermogenic enzymes.[1] This suggests a potential interaction with thyroid hormone signaling pathways, possibly through the activation of transcription factors that regulate the expression of thermogenic genes. One key coactivator in this process is Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and thermogenesis.

References

Initial Safety and Toxicology Profile of 7-Keto-DHEA: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial safety and toxicology studies conducted on 7-Keto-dehydroepiandrosterone (7-Keto-DHEA), a non-hormonal metabolite of dehydroepiandrosterone (B1670201) (DHEA). This document synthesizes preclinical and clinical data, detailing experimental protocols, summarizing quantitative findings in structured tables, and illustrating key metabolic and signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this compound for potential therapeutic applications.

Introduction

This compound, also known as 7-oxo-DHEA, is a naturally occurring metabolite of DHEA.[1] Unlike its parent compound, this compound is not converted into androgenic or estrogenic hormones, a key differentiator that has spurred interest in its therapeutic potential while mitigating concerns associated with hormonal side effects.[2][3] Initial research has focused on its role in enhancing metabolism and thermogenesis, suggesting potential applications in weight management. This guide focuses on the foundational safety and toxicology data that are critical for any drug development program.

Preclinical Toxicology